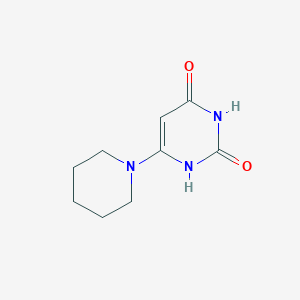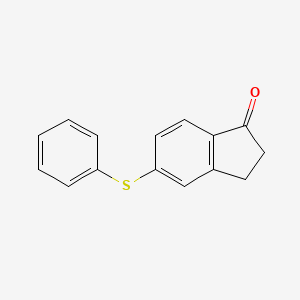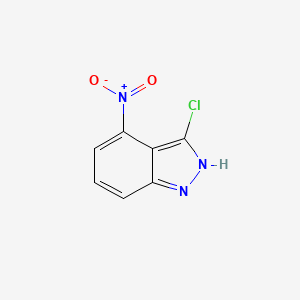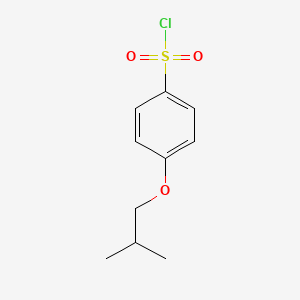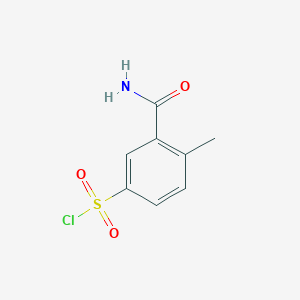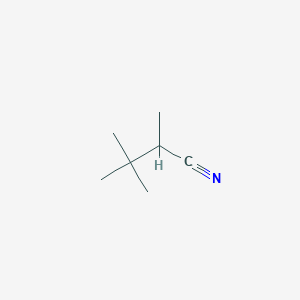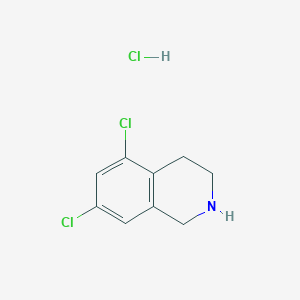
2-Chloro-8-fluoroquinoxaline
Descripción general
Descripción
Synthesis Analysis
Fluoroquinolones, a class of compounds that includes 2-Chloro-8-fluoroquinoxaline, are synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-fluoroquinoxaline consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The molecule is substituted at the 2nd position with a chlorine atom and at the 8th position with a fluorine atom.
Chemical Reactions Analysis
Fluorinated quinolines, including 2-Chloro-8-fluoroquinoxaline, undergo a variety of synthetic reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Physical And Chemical Properties Analysis
2-Chloro-8-fluoroquinoxaline is a heterocyclic organic compound with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 g/mol. Further physical and chemical properties are not specified in the available sources.
Aplicaciones Científicas De Investigación
Antifungal Applications
Quinoxalines have demonstrated significant antifungal properties . Therefore, 2-Chloro-8-fluoroquinoxaline could potentially be used in the development of new antifungal medications.
Antibacterial Applications
Quinoxalines also exhibit antibacterial effects . This suggests that 2-Chloro-8-fluoroquinoxaline could be used in the creation of new antibiotics.
Antiviral Applications
The antiviral properties of quinoxalines indicate that 2-Chloro-8-fluoroquinoxaline could potentially be used in the development of antiviral drugs.
Antimicrobial Applications
Quinoxalines have shown antimicrobial effects . This suggests that 2-Chloro-8-fluoroquinoxaline could be used in the development of new antimicrobial agents.
Cancer Treatment
Quinoxaline derivatives have been used in drugs to treat cancerous cells . Therefore, 2-Chloro-8-fluoroquinoxaline could potentially be used in cancer treatment.
Treatment of Infectious Diseases
Since quinoxalines are an essential moiety to treat infectious diseases , 2-Chloro-8-fluoroquinoxaline could potentially be used in the development of drugs to treat various infectious diseases.
Mecanismo De Acción
Target of Action
2-Chloro-8-fluoroquinoxaline is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, an enzyme critical for bacterial DNA replication . By inhibiting this enzyme, fluoroquinolones prevent bacteria from reproducing, thereby exerting their antibacterial effects .
Mode of Action
Fluoroquinolones, including 2-Chloro-8-fluoroquinoxaline, inhibit bacterial DNA-gyrase by binding to the enzyme and preventing it from unwinding and replicating bacterial DNA . This action disrupts bacterial DNA replication, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloro-8-fluoroquinoxaline is bacterial DNA replication . By inhibiting DNA-gyrase, the compound prevents the unwinding of bacterial DNA, which is a crucial step in DNA replication . This disruption of the replication process leads to the death of the bacterial cells .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in the body . They are metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of bacterial DNA-gyrase by 2-Chloro-8-fluoroquinoxaline leads to the disruption of bacterial DNA replication, resulting in the death of the bacterial cells . This makes the compound effective against a wide range of bacterial infections .
Action Environment
The efficacy and stability of 2-Chloro-8-fluoroquinoxaline, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-8-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSFLIZYITHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-fluoroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






